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Compound of Interest

Compound Name:
5-Chloro-2-

(trifluoromethyl)benzimidazole

Cat. No.: B182976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 5-Chloro-2-(trifluoromethyl)benzimidazole. The information detailed

herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, is essential for the structural elucidation, purity assessment, and quality control of

this compound in research and drug development settings. While experimental data for the

target compound is not fully available, this guide presents a robust, predicted spectroscopic

profile based on the analysis of structurally analogous compounds.

Chemical Structure and Properties
IUPAC Name: 5-Chloro-2-(trifluoromethyl)-1H-benzimidazole CAS Number: 656-49-5[1]

Chemical Formula: C₈H₄ClF₃N₂ Molecular Weight: 220.58 g/mol

Predicted Spectroscopic Data
The following tables summarize the predicted and observed spectroscopic data for 5-Chloro-2-
(trifluoromethyl)benzimidazole and related compounds. These values are derived from

literature data for structurally similar molecules and serve as a reliable reference for the

characterization of the target compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 5-Chloro-2-(trifluoromethyl)benzimidazole

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~13.0 - 13.5 br s - N-H

~7.8 - 7.9 d ~1.5 - 2.0 H-4

~7.6 - 7.7 d ~8.5 - 9.0 H-7

~7.3 - 7.4 dd ~8.5, ~2.0 H-6

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The broadness of

the N-H signal is due to quadrupole broadening from the adjacent nitrogen and chemical

exchange.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Chloro-2-(trifluoromethyl)benzimidazole

Chemical Shift (δ, ppm) Assignment

~145 (q, J ≈ 35-40 Hz) C-2

~142 C-7a

~135 C-3a

~128 C-5

~125 (q, J ≈ 270 Hz) -CF₃

~122 C-6

~118 C-4

~115 C-7

Solvent: DMSO-d₆. The carbon of the trifluoromethyl group exhibits a characteristic quartet due

to coupling with the three fluorine atoms. The C-2 carbon also shows a quartet due to coupling
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with the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Spectral Data for 5-Chloro-2-(trifluoromethyl)benzimidazole

Chemical Shift (δ, ppm) Multiplicity

~ -60 to -65 s

Referenced to CFCl₃ (δ = 0.00 ppm). The trifluoromethyl group is expected to appear as a

singlet in the proton-decoupled ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for 5-Chloro-2-(trifluoromethyl)benzimidazole

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad N-H stretching

~3100 - 3000 Medium Aromatic C-H stretching

~1620 Medium C=N stretching

~1450 Strong Aromatic C=C stretching

~1300 - 1100 Strong C-F stretching

~820 Strong C-H out-of-plane bending

~750 Medium C-Cl stretching

Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation for 5-Chloro-2-
(trifluoromethyl)benzimidazole
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m/z Relative Intensity Assignment

220/222 High
[M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl

isotopes)

191/193 Medium [M-HF]⁺

151 Medium [M-CF₃]⁺

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule

containing one chlorine atom, with the [M+2]⁺ peak having approximately one-third the intensity

of the molecular ion peak [M]⁺.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy Sample Preparation
A general protocol for preparing a sample of a benzimidazole derivative for NMR analysis is as

follows:

Sample Weighing: Accurately weigh 5-10 mg of the 5-Chloro-2-
(trifluoromethyl)benzimidazole sample into a clean, dry vial.

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

DMSO-d₆ is a suitable solvent for many benzimidazole derivatives, and it allows for the

observation of the N-H proton.

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

Transfer: Using a Pasteur pipette with a cotton plug, transfer the solution into a 5 mm NMR

tube.

Analysis: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at an

appropriate frequency (e.g., 400 MHz for ¹H NMR).
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Infrared (IR) Spectroscopy Sample Preparation (KBr
Pellet Method)

Grinding: In an agate mortar, thoroughly grind approximately 1-2 mg of the 5-Chloro-2-
(trifluoromethyl)benzimidazole sample with about 100-200 mg of dry potassium bromide

(KBr) powder until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire

the spectrum.

Mass Spectrometry Analysis
Ionization Method: Electron Ionization (EI) is a suitable method for the analysis of relatively

volatile and thermally stable compounds like 5-Chloro-2-(trifluoromethyl)benzimidazole.

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS).

Analysis: Acquire the mass spectrum, ensuring a sufficient mass range is scanned to

observe the molecular ion and key fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of a

novel benzimidazole derivative.
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Workflow for Spectroscopic Characterization
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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.
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Signaling Pathway Diagram (Hypothetical)
While 5-Chloro-2-(trifluoromethyl)benzimidazole is a chemical entity and not directly

involved in biological signaling pathways, its derivatives are often investigated for their potential

as enzyme inhibitors. The following diagram illustrates a hypothetical mechanism of action

where a benzimidazole derivative inhibits a key enzyme in a disease-related pathway.

Hypothetical Enzyme Inhibition by a Benzimidazole Derivative
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Caption: A diagram illustrating the hypothetical inhibition of a target enzyme by a benzimidazole

derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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